molecular formula C28H21ClN2O4 B5198600 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No. B5198600
M. Wt: 484.9 g/mol
InChI Key: XPLGGEGHZRLHAP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide, also known as BMB-Cl, is a novel small molecule that has recently gained attention in the scientific community for its potential applications in various fields. BMB-Cl is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been tested for its potential use as a diagnostic tool for various diseases.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various cellular processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cellular differentiation. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a key role in cellular signaling.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to reduce inflammation in animal models of inflammation. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to modulate various signaling pathways involved in cellular processes such as proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has several advantages and limitations for lab experiments. Its small size and specific chemical structure make it a useful tool for studying various cellular processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is not fully understood, which can make it difficult to interpret certain results.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. One potential area of research is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide derivatives with improved solubility and potency. Another potential area of research is the identification of the specific cellular targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide and the elucidation of its mechanism of action. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide could be tested in various animal models of disease to further explore its potential therapeutic applications.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is synthesized using a modified version of the Buchwald-Hartwig amination reaction. The reaction involves the coupling of 4-chlorobenzylamine and N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures. The resulting product is purified using column chromatography, and its identity is confirmed using various spectroscopic techniques.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4/c1-33-26-16-20(10-15-25(26)34-17-18-6-11-21(29)12-7-18)27(32)30-22-13-8-19(9-14-22)28-31-23-4-2-3-5-24(23)35-28/h2-16H,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGGEGHZRLHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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